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Compound of Interest

Compound Name: 4-Bromoheptane

Cat. No.: B1329381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromoheptane, a secondary

alkyl halide of interest in organic synthesis. It details the compound's chemical identifiers,

physical properties, and key reactive pathways. This document includes generalized

experimental protocols for its use in nucleophilic substitution and Grignard reactions, which are

fundamental transformations in the construction of more complex molecules relevant to

pharmaceutical and fine chemical research.

Core Identifiers and Properties of 4-Bromoheptane
4-Bromoheptane is a colorless to pale yellow liquid.[1] Its core identifiers and physicochemical

properties are summarized below, providing a foundational dataset for researchers. The

compound is classified as a flammable liquid and vapor.
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Identifier Type Data Reference

CAS Number 998-93-6 [2][3]

Molecular Formula C₇H₁₅Br [2][3]

IUPAC Name 4-bromoheptane [2]

Synonyms
4-Heptyl bromide, Heptane, 4-

bromo-
[2]

Molecular Weight 179.10 g/mol [3]

InChI
InChI=1S/C7H15Br/c1-3-5-

7(8)6-4-2/h7H,3-6H2,1-2H3
[2]

InChIKey
BNUTXEKPXPZAIT-

UHFFFAOYSA-N
[2]

Canonical SMILES CCCC(CCC)Br [2]

EC Number 213-653-3 [2]

PubChem CID 70460 [2]

Physical Property Value

Appearance Colorless to pale yellow liquid

Purity Typically ≥95% or ≥97%

Solubility
Miscible with carbon tetrachloride, chloroform,

and benzene. Immiscible with water.

Key Synthetic Applications and Experimental
Protocols
As a secondary alkyl halide, 4-bromoheptane is a versatile intermediate for introducing a

heptan-4-yl moiety into a target molecule. Its primary applications lie in nucleophilic substitution

and the formation of organometallic reagents.
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Nucleophilic Substitution Reactions
4-Bromoheptane can undergo nucleophilic substitution reactions through both S_N1 and

S_N2 pathways. The secondary nature of the carbon-bromine bond means that the preferred

mechanism is highly dependent on the reaction conditions, including the strength of the

nucleophile, the solvent, and the temperature.

S_N2 Pathway: Favored by strong, small nucleophiles and polar aprotic solvents. The

reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the

chiral center.

S_N1 Pathway: Favored by weak nucleophiles (often the solvent itself in solvolysis) and

polar protic solvents, which can stabilize the secondary carbocation intermediate. This

pathway typically leads to a racemic mixture of products.

This protocol describes a general procedure for the synthesis of an alkyl azide from an alkyl

bromide, adapted for 4-bromoheptane. The azide functional group is a valuable precursor to

primary amines and can participate in "click chemistry" reactions.

Materials:

4-Bromoheptane

Sodium azide (NaN₃)

Dimethylformamide (DMF, anhydrous)

Diethyl ether

Water

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-
bromoheptane (1.0 equivalent) in anhydrous DMF.

Add sodium azide (1.5 equivalents) to the solution.

Heat the reaction mixture to 60-70 °C and stir vigorously.

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography

(GC) until the starting material is consumed (typically 12-24 hours).

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing water.

Extract the aqueous layer three times with diethyl ether.

Combine the organic extracts and wash successively with water, saturated aqueous sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the mixture to remove the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-

azidoheptane. Further purification can be achieved by vacuum distillation.

Grignard Reagent Formation
4-Bromoheptane can be used to prepare the corresponding Grignard reagent, heptan-4-

ylmagnesium bromide. This organometallic compound is a powerful carbon-centered

nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as

aldehydes, ketones, esters, and carbon dioxide.

This protocol outlines a general method for the formation of a Grignard reagent. Strict

anhydrous conditions are critical for the success of this reaction.

Materials:
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4-Bromoheptane

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Iodine crystal (as an initiator)

Procedure:

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen

or argon) with a reflux condenser and a dropping funnel.

Place magnesium turnings (1.2 equivalents) in the reaction flask.

Add a small crystal of iodine to the flask.

In the dropping funnel, prepare a solution of 4-bromoheptane (1.0 equivalent) in anhydrous

diethyl ether or THF.

Add a small portion of the 4-bromoheptane solution to the magnesium turnings. The

reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle

heating may be required to start the reaction.

Once the reaction has initiated, add the remaining 4-bromoheptane solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature or with gentle

heating until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard

reagent, which can be used immediately in subsequent reaction steps.

Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the key reactions and a generalized

workflow for conducting and analyzing a kinetic study of a nucleophilic substitution reaction

involving 4-bromoheptane.
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Synthetic Pathways from 4-Bromoheptane

Nucleophilic Substitution Grignard Reaction

4-Bromoheptane

Nucleophile
(e.g., N3-, OH-, CN-)

Mg(0) / Ether

Substituted Product
(e.g., 4-Azidoheptane)

S_N1 or S_N2

Heptan-4-ylmagnesium Bromide

C-C Bond Formation Product
(e.g., Tertiary Alcohol)

Electrophile
(e.g., Ketone, Aldehyde, CO2)

Click to download full resolution via product page

Key synthetic transformations starting from 4-bromoheptane.
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Workflow for Kinetic Analysis of Nucleophilic Substitution

1. Prepare Solutions
- 4-Bromoheptane in Solvent

- Nucleophile in Solvent

2. Initiate Reaction
- Mix solutions in a thermostated bath

- Start timer

3. Monitor Progress
- Withdraw aliquots at regular time intervals

Repeat over time

4. Quench Reaction
- Stop the reaction in the aliquot

(e.g., by rapid cooling or adding a quenching agent)

5. Quantify Concentration
- Analyze aliquots (e.g., GC, Titration, NMR)
to determine reactant/product concentration

6. Data Processing
- Plot Concentration vs. Time

- Determine reaction order and rate constant (k)

Click to download full resolution via product page

Generalized workflow for a kinetic study of 4-bromoheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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